Product packaging for Tellurium tetrafluoride(Cat. No.:CAS No. 15192-26-4)

Tellurium tetrafluoride

Cat. No.: B095234
CAS No.: 15192-26-4
M. Wt: 203.6 g/mol
InChI Key: CRMPMTUAAUPLIK-UHFFFAOYSA-N
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Description

Tellurium tetrafluoride (TeF4) is a stable, white, hygroscopic crystalline solid with a melting point of 129°C . It serves as a valuable reagent in advanced research due to its role as a strong fluorinating agent and a precursor for other tellurium-based compounds . Its applications are primarily found in the development of semiconductors and specialty chemicals for high-tech manufacturing . In the field of materials science and supramolecular chemistry, TeF4 is of significant interest for studying tellurium-based chalcogen bonding . This noncovalent interaction, particularly Te···F bonding, is a key area of research for controlling molecular assembly and developing novel organocatalysts, with recent studies characterizing these interactions in solution . From a structural perspective, solid-state TeF4 consists of infinite chains with a distorted octahedral geometry around the tellurium atom, where a lone pair of electrons occupies the sixth position . Handling and Storage: this compound is hygroscopic and readily reacts with water or silica to form tellurium oxides . It must be handled with appropriate safety precautions, stored in a cool, dry, and well-ventilated place in a tightly closed container . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula TeF4<br>F4Te B095234 Tellurium tetrafluoride CAS No. 15192-26-4

Properties

CAS No.

15192-26-4

Molecular Formula

TeF4
F4Te

Molecular Weight

203.6 g/mol

InChI

InChI=1S/F4Te/c1-5(2,3)4

InChI Key

CRMPMTUAAUPLIK-UHFFFAOYSA-N

SMILES

F[Te](F)(F)F

Canonical SMILES

F[Te](F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Tellurium Tetrafluoride

Direct Fluorination Pathways

Direct fluorination methods involve the direct introduction of fluorine atoms to a tellurium-containing precursor.

A prominent method for preparing tellurium tetrafluoride involves the reaction of tellurium dioxide (TeO₂) with sulfur tetrafluoride (SF₄). wikipedia.orgwikipedia.org This reaction is typically conducted under anhydrous conditions in a high-pressure autoclave made of a resistant material like Monel, a nickel-copper alloy. scispace.comgoogle.com The process involves heating a mixture of TeO₂ and SF₄, which yields this compound and thionyl fluoride (B91410) (SOF₂) as a byproduct. wikipedia.org Detailed studies have shown that heating the reactants at 130°C for 48 hours can produce TeF₄ in a 78% yield. scispace.com

Table 1: Reaction Conditions for TeF₄ Synthesis from TeO₂ and SF₄

Parameter Value Reference
Reactants Tellurium Dioxide (TeO₂), Sulfur Tetrafluoride (SF₄) wikipedia.orgwikipedia.orgscispace.com
Product This compound (TeF₄) wikipedia.orgwikipedia.orgscispace.com
Byproduct Thionyl Fluoride (SOF₂) wikipedia.org
Temperature 130 °C scispace.com
Duration 48 hours scispace.com

This compound can also be synthesized directly from its constituent elements, though often through a multi-step process to control the reaction. researchgate.netresearchgate.net A common approach involves the initial synthesis of tellurium hexafluoride (TeF₆) by reacting elemental tellurium with an excess of fluorine gas at elevated temperatures, around 200°C. researchgate.netresearchgate.net Below 150°C, a mixture of lower fluorides, including TeF₄, may form. chemeurope.com

In the second step, the produced TeF₆ is reduced to TeF₄ by reacting it with additional elemental tellurium. researchgate.netresearchgate.net This reduction is typically carried out at a slightly lower temperature, around 180°C. researchgate.netresearchgate.netosti.gov The resulting TeF₄ can be purified by sublimation. osti.gov A simpler, direct approach involves reacting elemental tellurium with cold fluorine at 0°C. wikipedia.orgwikipedia.org

Table 2: Two-Step Synthesis of TeF₄ from Elemental Tellurium and Fluorine

Step Reaction Temperature Notes Reference
1. Oxidation Te + 3F₂ (excess) → TeF₆ 200 °C Forms tellurium hexafluoride intermediate. researchgate.netresearchgate.net

Other specialized fluorinating agents can be employed for the synthesis of TeF₄. One such agent is nitryl fluoride (NO₂F), which reacts directly with elemental tellurium to yield this compound. wikipedia.org Another alternative fluorinating agent is lead(II) fluoride (PbF₂), which is also capable of fluorinating elemental tellurium to produce TeF₄. wikipedia.org

This compound can be formed by the fluorination of tellurium dihalides, such as tellurium dichloride (TeCl₂) or tellurium dibromide (TeBr₂). wikipedia.orgwikipedia.org This reaction is carried out using fluorine gas, typically diluted with an inert gas like nitrogen to moderate its reactivity. wikipedia.org This method allows for the conversion of lower halides of tellurium into the more fluorinated tetrafluoride species. wikipedia.org

Indirect Synthetic Routes

Indirect routes involve the use of an intermediate fluorinating agent that is prepared separately or acts as a fluorine carrier.

An effective indirect method for synthesizing this compound is the reaction between tellurium dioxide (TeO₂) and selenium tetrafluoride (SeF₄). wikipedia.orgwikipedia.org This reaction proceeds smoothly and quantitatively when the reactants are heated to 80°C. osti.gov In this process, selenium tetrafluoride acts as the fluorinating agent, transferring fluorine to the tellurium center and producing selenium oxyfluoride as a byproduct. This method is also noted as a pathway to produce TeF₄, which can then be heated above 200°C to disproportionate into TeF₆ and elemental Te. chemeurope.com

The reaction is represented by: TeO₂ + 2SeF₄ → TeF₄ + 2SeOF₂

Table 3: Synthesis of TeF₄ using SeF₄

Parameter Value Reference
Reactants Tellurium Dioxide (TeO₂), Selenium Tetrafluoride (SeF₄) wikipedia.orgosti.gov
Product This compound (TeF₄) wikipedia.orgosti.gov
Temperature 80 °C wikipedia.orgosti.gov

Comparative Analysis of Synthetic Protocols: Efficiency and Selectivity

A variety of synthetic routes to this compound have been developed, ranging from direct fluorination of the elements to the use of different fluorinating agents on tellurium-containing substrates. The choice of method often depends on the desired purity, scale, and available starting materials. A comparative analysis of the most common protocols reveals significant differences in their operational parameters, efficiency, and the selectivity of the final product.

Several methods utilize tellurium dioxide (TeO₂) as a starting material . One common and convenient method is the reaction of TeO₂ with sulfur tetrafluoride (SF₄). wikipedia.orgethz.ch Another approach involves reacting TeO₂ with selenium tetrafluoride (SeF₄) at 80 °C. wikipedia.org This reaction is noted to be vigorous. rsc.org

Direct fluorination of elemental tellurium is also a viable pathway. This can be performed by reacting tellurium with fluorine gas diluted in nitrogen at 0 °C. wikipedia.org A two-step process has also been described where elemental tellurium is first treated with excess fluorine at 200 °C to produce tellurium hexafluoride (TeF₆), which is subsequently reduced with additional tellurium at 180 °C to yield this compound. researchgate.netunt.edu An alternative to direct fluorination is the use of lead(II) fluoride (PbF₂) to fluorinate elemental tellurium. wikipedia.org

Other reported synthetic strategies include the reaction of fluorine in nitrogen with tellurium dihalides like tellurium dichloride (TeCl₂) or tellurium dibromide (TeBr₂). wikipedia.org Furthermore, the thermal decomposition of tellurium chloride pentafluoride (TeClF₅) between 70–250 °C produces a mixture of tellurium hexafluoride, this compound, and chlorine, indicating a lack of selectivity for TeF₄. researchgate.netcdnsciencepub.com

The following table provides a comparative overview of various synthetic protocols for preparing this compound, highlighting the reactants, conditions, and key characteristics related to their efficiency and selectivity.

Interactive Data Table: Comparative Analysis of this compound Synthetic Protocols

Synthetic Protocol (Reactants)Reaction ConditionsEfficiency/YieldSelectivity/Purity Notes
TeO₂ + SF₄Not specifiedCommonly used method wikipedia.orgethz.chProduces SOF₂ as a byproduct wikipedia.org
Te + F₂ (in N₂)0 °CNot specifiedDirect combination of elements wikipedia.org
TeO₂ + SeF₄80 °CVigorous reaction rsc.orgProduces SeOF₂ as a byproduct rsc.org
Te + TeF₆200 °CForms a colorless solid osti.govComproportionation reaction osti.gov
TeCl₂/TeBr₂ + F₂ (in N₂)Not specifiedNot specifiedAlternative to direct Te fluorination wikipedia.org
Te + PbF₂Not specifiedNot specifiedUtilizes a solid fluorinating agent wikipedia.org
1. Te + F₂ (excess) 2. TeF₆ + Te1. 200 °C 2. 180 °CTwo-step process researchgate.netunt.eduIntermediate TeF₆ is reduced researchgate.netunt.edu
TeClF₅ (thermal decomp.)70–250 °CNot specifiedLow selectivity; produces a mixture of TeF₆, TeF₄, and Cl₂ researchgate.netcdnsciencepub.com

Structural Elucidation of Tellurium Tetrafluoride: Molecular and Extended Architectures

Gas-Phase Molecular Structure

In the gaseous state, tellurium tetrafluoride exists as a discrete monomeric molecule. researchgate.netnih.gov Its structure has been precisely determined through a combination of electron diffraction and mass spectrometry, supported by quantum chemical calculations. researchgate.netrsc.orgrsc.org

Combined Gas-Phase Electron Diffraction (GED) and Mass Spectrometry (MS) experiments have been pivotal in elucidating the molecular structure of TeF₄. researchgate.netnih.govrsc.org Mass spectrometry confirmed the presence of monomeric TeF₄ molecules in the gas phase, with no evidence of decomposition or the formation of oligomeric species such as dimers or trimers under the experimental conditions. researchgate.netnih.govrsc.org This ensured that the subsequent electron diffraction data corresponded to the isolated TeF₄ molecule. The GED technique provided the detailed geometric parameters of the molecule. researchgate.net

Consistent with the Valence Shell Electron Pair Repulsion (VSEPR) model, the gas-phase TeF₄ molecule adopts a pseudo-trigonal bipyramidal structure, commonly referred to as a 'see-saw' geometry. researchgate.networdpress.comck12.org This arrangement arises from the central tellurium atom being surrounded by four bonding pairs of electrons (connected to the fluorine atoms) and one non-bonding lone pair of electrons. The lone pair occupies an equatorial position to minimize electron-pair repulsions, resulting in a molecule with C₂ᵥ symmetry. researchgate.netrsc.orgosti.gov

The C₂ᵥ symmetry of the TeF₄ molecule leads to two distinct types of fluorine atoms: two in equatorial positions and two in axial positions. Electron diffraction studies have shown that the equatorial Te-F bonds are shorter than the axial Te-F bonds. researchgate.netrsc.orgbrainly.com This difference is attributed to the greater repulsion experienced by the axial bonding pairs from the equatorial lone pair. The fluorine atoms are bent away from the lone pair, causing the bond angles to deviate from the idealized 120° and 90° of a perfect trigonal bipyramid. researchgate.netnih.govrsc.org

Gas-Phase Structural Parameters of this compound

Parameter Value
Te-F Equatorial Bond Distance (r(Te-Feq)) 1.846(4) Å
Te-F Axial Bond Distance (r(Te-Fax)) 1.899(4) Å
Fₐₓ-Te-Fₐₓ Bond Angle 160.56(8)°
Fₑₒ-Te-Fₑₒ Bond Angle 99.5(3)°
Fₑₒ-Te-Fₐₓ Bond Angle 84.9(7)°

Data sourced from electron diffraction studies. osti.govresearchgate.net

Solid-State Crystal Structure

In the solid state, this compound exhibits a more complex structure, moving from isolated molecules to an extended polymeric network. This structure has been definitively characterized by X-ray crystallography.

Crystals of this compound are orthorhombic. rsc.org Three-dimensional X-ray diffraction analysis has provided precise details about its crystal lattice and the arrangement of atoms within the unit cell. rsc.org

Crystallographic Data for Solid this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Parameter (a) 5.36 Å
Unit Cell Parameter (b) 6.22 Å
Unit Cell Parameter (c) 9.64 Å

Data sourced from X-ray diffraction studies. rsc.org

The solid-state structure of TeF₄ consists of infinite polymeric chains. rsc.orgrsc.orgwikipedia.org In this arrangement, each tellurium atom is coordinated to five fluorine atoms—three terminal and two bridging. rsc.org The geometry around each tellurium atom can be described as a distorted square pyramid, where the base is formed by two terminal and two bridging fluorine atoms, and the apex is occupied by the third terminal fluorine atom. researchgate.netrsc.org The non-bonding electron pair on the tellurium atom is sterically active, occupying the sixth position of a distorted octahedron. rsc.org These square-pyramidal TeF₅ units are linked into endless chains via cis-bridging fluorine atoms, with a Te-F-Te bridge angle of 159°. rsc.org

Distorted Square Pyramidal Coordination Environment of Tellurium

In the solid state, this compound adopts a polymeric structure built from repeating TeF₅ units. rsc.org Crystalline TeF₄ is orthorhombic, with the space group P2₁2₁2₁. rsc.orgmaterialsproject.org The structure consists of infinite one-dimensional chains where each tellurium atom is coordinated to five fluorine atoms. materialsproject.org

The coordination geometry around each tellurium atom is best described as a distorted square pyramid. rsc.org This arrangement involves three terminal fluorine atoms and two bridging fluorine atoms that link the square-pyramidal units into endless chains. rsc.org The Te-F bond distances within these units vary, ranging from approximately 1.86 Å to 2.21 Å. materialsproject.org The bridging fluorine atoms are in a cis configuration, and the angle of the Te-F-Te bridge is 159°. rsc.org

The distortion from an ideal square pyramidal geometry is significant and is a direct consequence of the stereochemically active non-bonding electron pair (lone pair) on the tellurium(IV) center. This lone pair occupies the sixth coordination site, completing a distorted octahedral environment around the tellurium atom. rsc.org The VSEPR model accurately predicts this pseudo-trigonal bipyramidal or "see-saw" geometry for the monomeric TeF₄ molecule, and the principles extend to the condensed phase, where the lone pair's steric demands influence the arrangement of the five bonded fluorine atoms. rsc.orgnih.gov

Table 1: Crystallographic Data for Solid this compound

Parameter Value Reference
Crystal System Orthorhombic rsc.orgmaterialsproject.org
Space Group P2₁2₁2₁ rsc.orgmaterialsproject.org
Lattice Constant a 5.27 Å - 5.36 Å rsc.orgmaterialsproject.org
Lattice Constant b 6.19 Å - 6.22 Å rsc.orgmaterialsproject.org
Lattice Constant c 9.32 Å - 9.64 Å rsc.orgmaterialsproject.org
Te-F Bond Distances 1.86 - 2.21 Å materialsproject.org
Te-F-Te Bridge Angle 159° rsc.org

Solvate Structures and Coordination Chemistry in Solution

The structure of this compound is profoundly influenced by the choice of solvent, leading to a range of solvated complexes with distinct structural characteristics. The Lewis acidic nature of the TeF₄ molecule facilitates coordination with various donor solvents, resulting in the formation of either discrete molecular units or extended polymeric chains.

X-ray Diffraction Studies of this compound Solvates

Single-crystal X-ray diffraction has been an indispensable tool for elucidating the structures of numerous this compound solvates. Studies have successfully characterized complexes of TeF₄ with a variety of oxygen- and nitrogen-donating solvents as well as aromatic hydrocarbons. nih.govresearchgate.net

Impact of Solvent Coordination on Molecular Unit Formation (Monomeric vs. Polymeric)

The coordinating ability of the solvent plays a critical role in determining whether the resulting TeF₄ solvate exists as a monomeric or polymeric entity. nih.govresearchgate.net This is a clear demonstration of structure-directing effects in the coordination chemistry of TeF₄.

Stronger donor solvents tend to break up the fluorine-bridged polymeric chains found in solid TeF₄, leading to the formation of discrete, monomeric molecular units. Solvents such as tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane (B42094) (DME), and 1,4-dioxane (B91453) coordinate directly to the tellurium center, satisfying its coordination sphere and resulting in the isolation of monomeric TeF₄ units with coordinated solvent molecules. nih.govresearchgate.net For instance, the solvate [TeF₄(thf)₂] contains monomeric, pseudo-trigonal-bipyramidal TeF₄ units. researchgate.netresearchgate.net Similarly, reactions with phosphine (B1218219) oxides (OPR₃) yield colorless, 1:1 monomeric complexes of the type [TeF₄(OPR₃)]. researchgate.netresearchgate.net

In contrast, when TeF₄ is crystallized from weakly coordinating solvents, the propensity to form fluorine-bridged structures is retained. Solvents like diethyl ether or toluene (B28343) are not strong enough to prevent the formation of polymeric chains. nih.govresearchgate.net In these cases, fluoride (B91410) bridges between tellurium centers are maintained, leading to the formation of coordination polymers. nih.gov

Variability in Tellurium Coordination Numbers within Solvated Complexes

The coordination number of the tellurium atom in this compound and its complexes is highly variable, depending on the physical state and the chemical environment. This flexibility is a hallmark of its coordination chemistry.

In the gas phase, TeF₄ exists as a 4-coordinate monomeric molecule with a pseudo-trigonal bipyramidal (see-saw) structure, if the lone pair is considered to occupy an equatorial position. nih.govresearchgate.net In its pure solid form, the tellurium atom is 5-coordinate, bonded to three terminal and two bridging fluorine atoms. rsc.orgmaterialsproject.org

The formation of solvated complexes leads to an expansion of this coordination number. In the 1:1 adducts with phosphine oxides, [TeF₄(OPR₃)], the tellurium center is also 5-coordinate, bonded to four fluorine atoms and one oxygen atom from the phosphine oxide ligand in a square-based pyramidal geometry. researchgate.netresearchgate.net With other donor solvents, the coordination number can increase further. The coordination number of tellurium ranges from four in the gas phase up to eight in the this compound dimethoxyethane solvate, TeF₄(DME)₂. nih.gov This wide range of coordination numbers underscores the versatility of tellurium(IV) as a Lewis acid center.

Table 2: Summary of this compound Solvate Structures

Solvent Resulting Structure Te Coordination Number Reference
Tetrahydrofuran (THF) Monomeric - nih.govresearchgate.net
1,4-Dioxane Monomeric - nih.govresearchgate.net
1,2-Dimethoxyethane (DME) Monomeric 8 in TeF₄(DME)₂ nih.gov
Diethyl ether Polymeric (fluoride-bridged) - nih.govresearchgate.net
Toluene Polymeric (fluoride-bridged) - nih.govresearchgate.net
Trimethylphosphine (B1194731) oxide (OPMe₃) Monomeric 1:1 adduct 5 researchgate.netresearchgate.net
Triphenylphosphine oxide (OPPh₃) Monomeric 1:1 adduct 5 researchgate.netresearchgate.net

Theoretical Estimation of Pseudorotation Barriers

Computational chemistry has provided significant insights into the structural dynamics of this compound (TeF₄). In the gas phase, TeF₄ adopts a pseudo-trigonal bipyramidal, or see-saw, geometry with C₂ᵥ symmetry, a structure consistent with the Valence Shell Electron Pair Repulsion (VSEPR) model. researchgate.net This arrangement features a stereochemically active lone pair of electrons in an equatorial position of the trigonal bipyramid. researchgate.netannualreviews.org The fluorine atoms are consequently bent away from this lone pair, leading to bond angles (X(eq)-Te-X(eq) and X(eq)-Te-X(ax)) that are smaller than the ideal 120° and 90°, respectively. researchgate.net

This molecular geometry allows for intramolecular ligand exchange through a process known as pseudorotation. For molecules with a trigonal-bipyramidal framework, the most common mechanism for this exchange is Berry pseudorotation. This process involves the simultaneous and collective motion of the ligands, where two axial ligands swap positions with two equatorial ligands through a square-pyramidal transition state. While detailed experimental kinetic parameters for TeF₄ pseudorotation are not as extensively documented as for sulfur tetrafluoride (SF₄), theoretical calculations have been employed to estimate the energy barriers associated with this process. acs.org

A combination of gas-phase electron diffraction (GED) and quantum chemical calculations has been used to study the structure and vibrational characteristics of TeF₄. researchgate.net Theoretical methods, including Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster methods (CCSD and CCSD(T)), have been applied to estimate the pseudorotation barriers for TeF₄. researchgate.net These computational approaches provide quantitative results that align with the qualitative predictions of the VSEPR model. researchgate.net

Table 1: Computational Methods Used for Investigating this compound

Computational MethodApplicationReference
Density Functional Theory (DFT)Calculation of geometric and vibrational characteristics; Estimation of pseudorotation barriers. researchgate.net
Møller-Plesset Perturbation Theory (MP2)Calculation of geometric and vibrational characteristics; Estimation of pseudorotation barriers. researchgate.net
Coupled Cluster Singles and Doubles (CCSD)Calculation of geometric and vibrational characteristics; Estimation of pseudorotation barriers. researchgate.net
Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T))Calculation of geometric and vibrational characteristics; Estimation of pseudorotation barriers. researchgate.net

Mechanistic Pathways of Reactions Involving this compound Species

This compound is a versatile reagent that participates in a variety of reaction pathways, acting as a fluoride donor, a Lewis acid, and an intermediate in fluorination reactions.

TeF₄ also functions as a Lewis acid, reacting with various Lewis bases. For instance, it reacts with phosphine oxides (OPR₃, where R = Me, Ph) to form 1:1 adducts with a square-pyramidal geometry, [TeF₄(OPR₃)]. scispace.com Similarly, it reacts with antimony pentafluoride (SbF₅), in which TeF₄ acts as a fluoride donor, to form the complex [TeF₄·SbF₅]. wordpress.comwikipedia.org

The reactivity of TeF₄ extends to reactions with water and silica, which result in the formation of tellurium oxides. wordpress.comwikipedia.orgcsic.es At elevated temperatures (185 °C), it can also react with metals such as copper, silver, and gold. wordpress.comwikipedia.org

Furthermore, this compound can be involved in redox reactions. The broader chemistry of the tellurium(II)/tellurium(IV) redox cycle has been studied in the context of thiol peroxidase-like reactions, providing insight into the fundamental mechanistic steps of oxidation and reductive elimination at a Te(IV) center, although not specifically with TeF₄. nih.gov

Chemical Reactivity of Tellurium Tetrafluoride

Lewis Acidity and Adduct Formation

The tellurium atom in TeF₄ is electron-deficient and readily accepts electron pairs from Lewis bases to form adducts. libretexts.org This Lewis acidity is a defining feature of its chemistry.

This compound reacts with a variety of Lewis bases, including ethers, nitriles, and phosphine (B1218219) oxides, to form stable adducts. nih.govoulu.fi For example, with monodentate ligands like trimethylphosphine (B1194731) oxide (OPMe₃), it forms 1:1 square-pyramidal complexes of the type [TeF₄(L)]. researchgate.net With bidentate ligands, the stoichiometry and structure of the resulting adducts can vary. The formation of these adducts often involves the breaking of the fluorine bridges present in the solid-state structure of TeF₄.

TeF₄ can also react with strong Lewis acids, such as antimony pentafluoride (SbF₅), to form salts containing the [TeF₃]⁺ cation. In these reactions, a fluoride (B91410) ion is abstracted from TeF₄ by the stronger Lewis acid. For instance, in liquid sulfur dioxide, TeF₄ reacts with SbF₅ to precipitate the complex TeF₄·SbF₅, which is better formulated as [TeF₃]⁺[SbF₆]⁻. wikipedia.org

Fluorinating Agent Properties

This compound can act as a fluorinating agent, although it is generally less reactive than other common fluorinating agents like SF₄. It can be used to replace other halogens or oxygen with fluorine in both inorganic and organic compounds. For instance, it can fluorinate silyl (B83357) chlorides to the corresponding silyl fluorides.

Oxidative Addition Reactions

While less common than for transition metals, oxidative addition reactions involving tellurium are known. In the context of TeF₄, its reactions can sometimes lead to an increase in the oxidation state of another element. For example, its reaction with certain low-valent metal complexes can result in the formation of metal fluoride species, with the tellurium being reduced.

Advanced Spectroscopic Characterization Techniques Applied to Tellurium Tetrafluoride

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the characterization of TeF₄, providing insights into its molecular symmetry, bond strengths, and the nature of intermolecular interactions in condensed phases. For a discrete TeF₄ molecule, a see-saw geometry with C₂ᵥ symmetry is observed, which governs the assignment of its fundamental vibrational modes. researchgate.netresearchgate.net

Infrared (IR) spectroscopy has been instrumental in studying TeF₄ in various states, including the vapor phase, as a solid, and isolated in inert gas matrices. researchgate.netresearchgate.net In the gas phase and in matrix isolation, the spectra are consistent with a monomeric C₂ᵥ structure. researchgate.net However, the IR spectrum of solid TeF₄ shows significant shifts in vibrational frequencies, particularly a shift to a much lower frequency for the axial Te-F stretching modes. researchgate.net This indicates a change in the coordination environment and the formation of a polymeric structure in the solid state. researchgate.net Studies comparing vapor-phase and matrix-isolation spectra help to distinguish between monomeric and oligomeric species. researchgate.net

Raman spectroscopy complements IR data, providing information on the vibrational modes of TeF₄. The Raman spectrum of solid tellurium tetrafluoride has been recorded and analyzed. researchgate.net Similar to the IR data, the Raman spectra of the solid phase differ from what would be expected for an isolated molecule, supporting the evidence of a polymeric structure with fluorine bridges. researchgate.netrsc.org The differences in the spectra between the solid and gas phases highlight the strong intermolecular associations in the condensed state. researchgate.net

Vibrational Frequencies of this compound (Solid)

The following table presents the observed Raman spectral data for solid TeF₄.

Vibrational Mode (Symmetry)Frequency (cm⁻¹)Reference
ν(TeF) terminal677 researchgate.net
ν(TeF) terminal654 researchgate.net
ν(TeF) bridge470 researchgate.net
ν(TeF) bridge442 researchgate.net
Deformation modes382 researchgate.net
Deformation modes359 researchgate.net
Deformation modes329 researchgate.net
Deformation modes294 researchgate.net
Deformation modes265 researchgate.net

To quantify the bonding characteristics, normal coordinate analysis has been applied to the vibrational data of TeF₄. researchgate.netresearchgate.net This analysis allows for the calculation of force constants for the Te-F bonds. The results confirm that for the monomeric C₂ᵥ molecule, the axial Te-F bonds are significantly weaker than the equatorial Te-F bonds. researchgate.net This is a typical feature for molecules with a see-saw geometry, consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory. researchgate.netrsc.org

Gas-Phase Electron Diffraction for Structural Parameters

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules free from intermolecular interactions. Studies on TeF₄ using GED have conclusively established its structure in the gas phase. researchgate.netrsc.orgnih.gov The molecule adopts a pseudo-trigonal bipyramidal, or see-saw, geometry belonging to the C₂ᵥ symmetry group, with the tellurium lone pair occupying an equatorial position. researchgate.netrsc.org

These investigations have determined that the equatorial Te-F bonds are shorter and stronger than the axial Te-F bonds. researchgate.netrsc.org The fluorine atoms are bent away from the lone pair, resulting in bond angles that deviate from the ideal trigonal bipyramidal geometry. rsc.orgnih.gov

Gas-Phase Structural Parameters of TeF₄ from Electron Diffraction

The following table summarizes the key structural parameters for gaseous TeF₄ determined by GED and theoretical calculations.

ParameterExperimental Value (GED)Calculated Value (CCSD(T))Reference
Te-F (axial) Bond Length (Å)1.899(4)1.921 osti.gov
Te-F (equatorial) Bond Length (Å)1.846(4)1.861 osti.gov
F(axial)-Te-F(axial) Bond Angle (°)157.9(10)158.4 osti.gov
F(equatorial)-Te-F(equatorial) Bond Angle (°)99.5(3)100.8 osti.gov
F(axial)-Te-F(equatorial) Bond Angle (°)84.9(7)84.2 osti.gov

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) has been used in conjunction with gas-phase electron diffraction to study this compound. researchgate.netrsc.orgnih.gov These combined GED/MS experiments have shown that TeF₄ is stable in the gas phase under the experimental conditions, with no evidence of decomposition. researchgate.netrsc.orgnih.gov The mass spectra indicated the presence of monomeric TeF₄ molecules, and no ions corresponding to oligomeric species (such as dimers or trimers) were detected. researchgate.netrsc.orgnih.gov

While detailed fragmentation patterns for TeF₄ are not extensively reported, studies on the related tellurium hexafluoride (TeF₆) show that the TeF₄⁺ ion is a significant fragment. acs.orgnih.govresearchgate.net This suggests that upon electron ionization, a primary fragmentation pathway for TeF₄ would likely involve the loss of fluorine atoms, leading to ions such as TeF₃⁺, TeF₂⁺, TeF⁺, and Te⁺. The observation of the TeF₄⁺ molecular ion confirms the molecular integrity of the compound in the gas phase. researchgate.netrsc.org

X-ray Diffraction as a Primary Structural Probe

The definitive structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. rsc.org The analysis reveals that TeF₄ does not exist as discrete molecules in the solid phase but instead forms a polymeric structure. rsc.org

The crystals are orthorhombic with the space group P2₁2₁2₁. rsc.org In this structure, each tellurium atom is coordinated to five fluorine atoms—three terminal and two bridging—in a distorted square-pyramidal arrangement. rsc.org These square-pyramidal [TeF₅] units link via cis-bridging fluorine atoms to form infinite chains. rsc.org The geometry around each tellurium atom can be described as a distorted octahedron if the stereochemically active lone pair of electrons on the tellurium atom is considered to occupy the sixth coordination site. rsc.org This polymeric arrangement explains the significant differences observed between the gas-phase and solid-state vibrational spectra. researchgate.net

Crystallographic Data for this compound

This table provides the crystal structure details for solid TeF₄ obtained from X-ray diffraction analysis.

ParameterValueReference
Crystal SystemOrthorhombic rsc.org
Space GroupP2₁2₁2₁ rsc.org
Unit Cell Parameter a (Å)5.36 rsc.org
Unit Cell Parameter b (Å)6.22 rsc.org
Unit Cell Parameter c (Å)9.64 rsc.org
Coordination GeometryDistorted square pyramid around Te rsc.org
Structure TypeInfinite chains of cis-bridged [TeF₅] units rsc.org
Bridge Angle (°Te-F-Te)159 rsc.org

Reactivity and Transformation Pathways of Tellurium Tetrafluoride in Advanced Inorganic Chemistry

Adduct Formation and Lewis Acidity

Tellurium tetrafluoride (TeF₄) exhibits pronounced Lewis acidity, a consequence of the electrophilic nature of the tellurium(IV) center. This property drives its reactivity towards a variety of Lewis bases, leading to the formation of adducts and complex ions. The stereochemically active lone pair of electrons on the tellurium atom significantly influences the geometry of these products.

Interactions with Strong Lewis Acids (e.g., Antimony Pentafluoride)

When reacted with strong Lewis acids, such as antimony pentafluoride (SbF₅), this compound can act as a fluoride (B91410) ion donor, although it is more commonly observed to form adducts where it functions as a Lewis base. The interaction between TeF₄ and SbF₅ is a well-documented example of this dual reactivity.

In solution with SbF₅, TeF₄ dissolves and forms a precipitate of the complex TeF₄·SbF₅. wikipedia.orgwordpress.com This adduct can be formulated as [TeF₃]⁺[SbF₆]⁻, highlighting the transfer of a fluoride ion to the stronger Lewis acid, antimony pentafluoride. This formulation is supported by spectroscopic studies and the known ability of SbF₅ to abstract fluoride ions from a variety of fluoride-containing compounds. researchgate.net The formation of the trifluorotellurium(IV) cation, [TeF₃]⁺, demonstrates the ability of TeF₄ to function as a fluoride donor in the presence of a sufficiently powerful Lewis acid.

Research has also explored the reactions of TeF₄ with arsenic pentafluoride (AsF₅), a similarly strong Lewis acid. These reactions also lead to the formation of cationic tellurium species, further illustrating the Lewis acidic character of TeF₄ and its capacity to engage in complex formation with strong electron acceptors. researchgate.net

Table 1: Adduct Formation of TeF₄ with Strong Lewis Acids

Lewis AcidReactant Ratio (TeF₄:Lewis Acid)ProductStructural FormulationReference
SbF₅1:1TeF₄·SbF₅[TeF₃]⁺[SbF₆]⁻ wikipedia.orgwordpress.com
AsF₅N/ACationic Tellurium Species[TeF₃]⁺[AsF₆]⁻ researchgate.net

Complexation with Alkali Metal Fluorides to Form Anionic Species

Conversely, in the presence of fluoride ion donors, such as alkali metal fluorides, this compound acts as a Lewis acid, accepting a fluoride anion to form complex anionic species. This reactivity underscores the amphoteric nature of TeF₄ in the context of Lewis acid-base chemistry.

The reaction of TeF₄ with alkali metal fluorides (MF, where M = Na, K, Rb, Cs) leads to the formation of pentafluorotellurate(IV) salts, M[TeF₅]. atomistry.com These compounds contain the square-pyramidal [TeF₅]⁻ anion, in which the tellurium atom is coordinated to five fluorine atoms. The geometry of the [TeF₅]⁻ anion is consistent with the VSEPR model, which predicts a square pyramidal arrangement due to the presence of a stereochemically active lone pair of electrons on the tellurium atom. rsc.org

The formation of these anionic complexes can be represented by the general equation:

TeF₄ + MF → M[TeF₅]

Detailed studies have shown that these reactions proceed readily, yielding colorless, crystalline salts. atomistry.com The thermal stability and reactivity of these pentafluorotellurate(IV) salts have been a subject of interest in inorganic fluorine chemistry.

Formation of Cationic this compound Derivatives

The formation of the trifluorotellurium(IV) cation, [TeF₃]⁺, is a key feature of the reaction between TeF₄ and strong Lewis acids like SbF₅ and AsF₅. researchgate.net This cation has a trigonal pyramidal geometry, as predicted by VSEPR theory, with the lone pair of electrons occupying a stereochemically active position. guidechem.com

The generation of [TeF₃]⁺ can be achieved through the reaction of TeF₄ with a strong fluoride acceptor in a suitable solvent. For instance, the reaction of TeF₄ with AsF₅ in a non-coordinating solvent can lead to the isolation of salts containing the [TeF₃]⁺ cation and the corresponding hexafluoroarsenate (B1215188) anion, [AsF₆]⁻.

The electrophilicity of these cationic tellurium species makes them reactive intermediates in further chemical transformations. For example, the [TeCl₃]⁺ cation, an analogue of [TeF₃]⁺, has been identified as an active electrophile in the addition of TeCl₄ to alkynes. nih.gov This suggests that [TeF₃]⁺ could similarly participate in electrophilic reactions.

Role as a Fluorinating Agent

This compound serves as a versatile fluorinating agent, capable of transferring fluorine atoms to both metallic and non-metallic substrates. Its reactivity as a fluorinating agent is influenced by factors such as temperature and the nature of the substrate.

Fluorination Reactions with Metallic Substrates

TeF₄ can react with various metals to produce metal fluorides and elemental tellurium or tellurides. The outcome of these reactions is often temperature-dependent. For example, at 185 °C, TeF₄ reacts with copper, silver, gold, and nickel. wikipedia.orgwordpress.com In the case of copper, the reaction can yield copper telluride and copper fluoride. osti.gov Platinum, however, is reported to be unreactive towards TeF₄ under similar conditions. wikipedia.orgosti.gov

The general equation for the fluorination of a metal (M) by TeF₄ can be represented as:

nTeF₄ + 4M → 4MFₙ + nTe

The reactivity of TeF₄ with metals highlights its potential in the synthesis of anhydrous metal fluorides.

Table 2: Reactivity of this compound with Metals

MetalReaction Temperature (°C)ProductsReference
Copper185Copper Fluoride, Copper Telluride wikipedia.orgwordpress.comosti.gov
Silver185Silver Fluoride, Silver Telluride wikipedia.orgwordpress.com
Gold185Gold Fluoride, Gold Telluride wikipedia.orgwordpress.com
Nickel185Nickel Fluoride, Nickel Telluride wikipedia.orgwordpress.com
Platinum< 300No reaction wikipedia.orgosti.gov

Mechanisms of Fluorine Transfer in Organic and Inorganic Systems

The mechanism of fluorine transfer from this compound is a subject of ongoing research. In the context of fluorinating inorganic compounds, TeF₄ can be used to convert metal oxides into the corresponding fluorides. google.com For instance, it can be prepared by the reaction of tellurium dioxide with sulfur tetrafluoride, a reaction that itself involves fluorine transfer. wikipedia.orgwordpress.com

TeF₄ + 2SOF₂ → TeO₂ + 2SF₄

In organic synthesis, the application of TeF₄ as a fluorinating agent is less common than that of other reagents like sulfur tetrafluoride. However, the principles of fluorine transfer are expected to be similar, involving nucleophilic attack on the tellurium center followed by the elimination of a fluoride ion.

The formation of cationic species such as [TeF₃]⁺ is indicative of a potential pathway for fluorine transfer, where the cation acts as an electrophilic fluorinating agent. Theoretical studies on the formation of tellurium hexafluoride (TeF₆) from TeF₄ and fluorine gas suggest the involvement of ionic intermediates, including [TeF₃]⁺. researchgate.netresearchgate.net This supports the idea that cationic tellurium species are key intermediates in fluorine transfer reactions involving tellurium fluorides.

Reactions with Non-Metallic and Main Group Compounds

This compound (TeF₄) is a reactive compound that engages in a variety of transformation pathways with non-metallic and main group compounds. Its reactivity is largely dictated by the electrophilic nature of the tellurium(IV) center and the high electronegativity of the fluorine atoms. This section explores its reactions involving hydrolysis and silicon-containing compounds, as well as its utility in the synthesis of cyano-tellurium species.

Hydrolysis and Reactions with Silicon-Containing Compounds

This compound is a white, hygroscopic crystalline solid that is highly sensitive to moisture. wikipedia.org Its interaction with water leads to hydrolysis, a process in which the Te-F bonds are cleaved. The reaction with water results in the formation of tellurium oxides. wikipedia.orgwordpress.com

More specifically, the hydrolysis of this compound yields tellurous acid (H₂TeO₃) and hydrogen fluoride (HF). atomistry.com This reaction is understood to be reversible, as indicated by the following equilibrium:

TeF₄ + 3H₂O ⇌ H₂TeO₃ + 4HF atomistry.com

The deliquescent nature of TeF₄ means it will readily absorb moisture from the atmosphere to initiate this decomposition. atomistry.com This reactivity underscores the general instability of inorganic telluranes in aqueous environments, which are typically prone to rapid hydrolysis. sci-hub.se

In addition to its reaction with water, this compound also reacts with silicon-containing compounds, most notably silicon dioxide (SiO₂), also known as silica. wikipedia.orgwordpress.com This reaction also leads to the formation of tellurium oxides, demonstrating a pathway for the conversion of the fluoride to an oxide. wikipedia.orgwordpress.com The propensity for this reaction is influenced by the high strength of the silicon-fluorine bond, which is the only bond silicon forms that is stronger than the silicon-oxygen bond. libretexts.org

Formation of Cyano-Tellurium Species

This compound serves as a valuable precursor in the synthesis of cyano-tellurium compounds. Specifically, it has been utilized in the preparation of tellurium(IV) cyanide (Te(CN)₄). oulu.fi

This transformation is achieved through the reaction of this compound with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). The reaction is typically carried out in a coordinating solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN). The resulting product, Te(CN)₄, is isolated as a solvate with the solvent used in the reaction medium. oulu.fi

The synthesis can be represented by the following equation:

TeF₄ + 4(CH₃)₃SiCN → Te(CN)₄ + 4(CH₃)₃SiF

This reaction provides a direct route to tetracyanotellurane, expanding the scope of tellurium(IV) chemistry beyond halide derivatives.

Future Research Directions and Emerging Applications in Tellurium Tetrafluoride Chemistry

Development of Novel Synthetic Routes with Enhanced Control

The traditional synthesis of tellurium tetrafluoride involves several methods, including the reaction of tellurium dioxide with sulfur tetrafluoride, the direct fluorination of elemental tellurium at 0 °C, or the reaction of selenium tetrafluoride with tellurium dioxide at 80 °C. wikipedia.orgwikipedia.org Another established two-step process involves the fluorination of elemental tellurium to produce tellurium hexafluoride, which is then reduced to the tetrafluoride with additional tellurium metal at 180°C. acs.orgresearchgate.net

Future research is focused on developing novel synthetic pathways that offer greater control over purity, yield, and reaction conditions. Modern techniques such as solution-phase atomic layer deposition (ALD), recently demonstrated for elemental tellurium using tellurium tetrachloride (TeCl₄) as a precursor, exemplify the trend towards more controlled synthetic methodologies. acs.org Adapting such precise deposition techniques for the synthesis of TeF₄ could provide unprecedented control over film thickness and uniformity for specialized applications. Furthermore, the development of synthetic routes using milder and more selective fluorinating agents is an active area of investigation, aiming to avoid the harsh conditions and reactive reagents used in traditional methods. nih.gov

Exploration of Extended Coordination Networks and Polymeric Materials

In the solid state, this compound exists as infinite polymeric chains of square-pyramidal TeF₅ units linked by cis-bridging fluorine atoms. wikipedia.orgrsc.org This inherent tendency to form polymeric structures makes TeF₄ an excellent candidate for the construction of more complex coordination networks.

Current research explores how the choice of solvent molecules can influence the resulting structure. For instance, with solvents like diethyl ether or toluene (B28343), TeF₄ forms fluoride-bridged coordination polymers, whereas monomeric units are observed with tetrahydrofuran (B95107) (THF) or dioxane. researchgate.net The exploration of TeF₄ as a building block in coordination polymers is an expanding field. Research into tellurium-rich one-dimensional coordination polymers, though not always directly involving TeF₄, highlights the potential for creating novel materials with interesting electronic properties where tellurium chains are coordinated to metal centers. nih.gov Future work will likely focus on reacting TeF₄ with various organic and inorganic linkers to create multidimensional frameworks with tailored porosity, conductivity, and catalytic properties.

Computational Design of New this compound Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding the reactivity of tellurium compounds. The geometry of TeF₄ and its derivatives, which is heavily influenced by the sterically active lone pair of electrons on the tellurium atom, can be accurately modeled. researchgate.netrsc.org

Emerging research utilizes computational methods to design new reactivity profiles for TeF₄. For example, DFT calculations have been used to understand how surface functionalization can reduce the reactivity of tellurium-containing 2D materials by altering the electron density at the tellurium centers. nih.gov By computationally screening potential reactants and catalysts, researchers can predict reaction outcomes and design novel transformations. This in-silico approach can accelerate the discovery of new reactions where TeF₄ acts as a selective fluorinating agent or as a precursor to advanced materials, saving significant experimental time and resources.

Strategic Utilization in the Synthesis of Advanced Inorganic Compounds

The reactivity of this compound, including its reactions with metals, silica, and water, and its ability to act as a fluoride (B91410) ion donor to strong Lewis acids like antimony pentafluoride (SbF₅) to form TeF₃⁺SbF₆⁻, provides a foundation for its use in synthesis. wikipedia.org

The strategic application of TeF₄ is shifting towards the synthesis of advanced inorganic materials with specific functionalities. An important area is the creation of fluorinated hypervalent tellurium compounds, which are of interest for their unique chemical properties. researchgate.net For example, TeF₄ can be used as a precursor to synthesize [TeF₅]⁻ salts. nih.gov Another promising avenue is the synthesis of metal tellurite (B1196480) oxyfluorides. By carefully controlling the fluorination of metal tellurites, new non-centrosymmetric materials with valuable non-linear optical properties can be created. rsc.org This strategic use of TeF₄ as a fluorinating agent opens doors to novel materials for applications in lasers and optical communications.

PrecursorReagentProductApplication/Significance
Tellurium Dioxide (TeO₂)Sulfur Tetrafluoride (SF₄)This compound (TeF₄) Standard synthesis of TeF₄. wikipedia.org
Elemental Tellurium (Te)Fluorine (F₂)This compound (TeF₄) Direct synthesis at low temperatures. wikipedia.org
This compound (TeF₄) Antimony Pentafluoride (SbF₅)TeF₃⁺SbF₆⁻Formation of a complex salt, demonstrating Lewis basicity. wikipedia.org
Diphenyl diselenides/ditelluridesOxidative Fluorination ReagentPhSeF₄⁻ / PhTeF₄⁻Synthesis of novel fluorinated anions. nih.gov
Metal TelluritesFluorinating AgentMetal Tellurite OxyfluoridesCreation of materials with non-linear optical properties. rsc.org

This table is interactive and can be sorted by column.

Integration into Specialized Fluorination Processes and Reagent Development

Beyond its direct use, TeF₄ is being integrated into more sophisticated fluorination strategies and used to develop new, specialized reagents. The landscape of fluorinating agents is broad, including sulfur-based reagents like sulfur tetrafluoride (SF₄) and DAST (diethylaminosulfur trifluoride). acs.org TeF₄ offers a unique reactivity profile within this landscape.

A key area of development is the use of TeF₄ to synthesize organotellurium fluorides. For example, trans-C₂F₅TeClF₄ and trans-(C₂F₅)₂TeF₄ have been prepared, demonstrating the utility of tellurium-based compounds in creating complex fluorinated molecules. cdnsciencepub.com Furthermore, novel anions such as tetrafluoro(phenyl)-λ⁵-tellurate ([PhTeF₄]⁻) have been synthesized through oxidative fluorination pathways. nih.gov These new anions can be isolated and further derivatized, providing access to new classes of building blocks for organic and materials chemistry. nih.gov The future in this area points towards the design of TeF₄-derived reagents with enhanced selectivity and stability for challenging fluorination reactions in complex molecular settings.

Q & A

Q. Optimization Tips :

  • Use excess SF₄ or F₂ to drive fluorination to completion.
  • Monitor reaction progress via mass spectrometry or IR spectroscopy to detect intermediates (e.g., TeF₆) .

Basic: How is the Lewis structure of TeF₄ determined, and what bonding insights does it provide?

The Lewis structure of TeF₄ involves:

Central Te atom with 4 single bonds to F atoms.

Lone pairs : Te retains one lone pair, while each F has three lone pairs.

Expanded octet : Te exhibits a trigonal bipyramidal geometry with a lone pair in the equatorial position, leading to an overall "see-saw" molecular shape .

Q. Methodology :

  • Use VSEPR theory to predict geometry.
  • Validate with X-ray crystallography or electron diffraction studies .

Advanced: How can contradictory spectroscopic and structural data for TeF₄ be resolved?

Contradictions arise from differing solid-state vs. gas-phase structures:

  • Solid phase : Infinite chains of TeF₃F₂/₂ in octahedral geometry .
  • Gas phase : Distorted trigonal bipyramidal geometry due to lone pair repulsion .

Q. Resolution Strategies :

  • Perform temperature-dependent XRD or Raman spectroscopy to compare phase transitions.
  • Cross-reference with computational models (DFT) to validate experimental observations .

Advanced: What methodologies are recommended for measuring TeF₄ vapor pressure and decomposition kinetics?

Q. Vapor Pressure Measurement :

  • Use static or dynamic manometric methods at controlled temperatures (e.g., 130–194°C).

  • Key Data :

    PhaseTemperature RangeVapor Pressure (mmHg)
    Solid TeF₄130–194°C48–52 mmHg
    Liquid TeF₄>194°C52–55 mmHg

Q. Decomposition Kinetics :

  • Conduct thermogravimetric analysis (TGA) to track TeF₄ → TeF₆ decomposition at 194°C.
  • Model kinetics using Arrhenius equations under inert atmospheres .

Advanced: How can TeF₄ reactivity with metals or oxides be systematically studied for material synthesis?

Q. Reactivity Protocols :

  • With Metals :
    React TeF₄ with Cu, Ag, or Ni at 185°C to form metal tellurides. Platinum is inert under these conditions .
  • With Oxides :
    TeF₄ reacts with SiO₂ to form TeO₂ and SiF₄:
    TeF4+2SiO2TeO2+2SiF4\text{TeF}_4 + 2\text{SiO}_2 \rightarrow \text{TeO}_2 + 2\text{SiF}_4 .

Q. Analytical Tools :

  • Use SEM-EDS to confirm product composition.
  • Monitor gas-phase byproducts (e.g., SiF₄) via FTIR .

Basic: What safety protocols are critical when handling TeF₄ in laboratory settings?

  • Personal Protection : Wear acid-resistant gloves, goggles, and fume hoods due to TeF₄’s acute toxicity (OSHA Category 1C for skin/eye damage) .
  • Storage : Seal in PTFE-lined containers under dry N₂ to prevent hydrolysis .
  • Emergency Response : Neutralize spills with NaHCO₃ or CaCO₃ to mitigate HF release .

Advanced: How can isotopic enrichment studies leverage TeF₄’s physicochemical properties?

  • Isotope Separation : Utilize TeF₄’s volatility in gas-phase centrifugation or thermal diffusion processes.
  • Precision Synthesis : Optimize fluorination conditions (e.g., using SeF₄ as a catalyst) to enhance yield of isotopically pure TeF₄ .

Advanced: What computational approaches are effective for modeling TeF₄’s electronic structure?

  • Density Functional Theory (DFT) : Calculate bond lengths, angles, and lone pair effects.
  • Molecular Dynamics (MD) : Simulate phase transitions and reactivity in solution (e.g., SbF₅ solvent systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.